molecular formula C9H7F3OS B12099312 1,1,1-Trifluoro-3-(phenylthio)propan-2-one CAS No. 34509-09-6

1,1,1-Trifluoro-3-(phenylthio)propan-2-one

Cat. No.: B12099312
CAS No.: 34509-09-6
M. Wt: 220.21 g/mol
InChI Key: XIVIGZPICMJRLE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(phenylthio)propan-2-one is a trifluoromethyl ketone with a phenylthio group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(phenylthio)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(phenylthio)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-(phenylthio)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-3-(phenylthio)propan-2-one exerts its effects often involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2-propanone: Lacks the phenylthio group, making it less versatile in certain synthetic applications.

    1,1,1-Trifluoro-3-(methylthio)propan-2-one: Similar structure but with a methylthio group instead of a phenylthio group, which can influence its reactivity and applications.

Uniqueness: 1,1,1-Trifluoro-3-(phenylthio)propan-2-one is unique due to the presence of both the trifluoromethyl and phenylthio groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

34509-09-6

Molecular Formula

C9H7F3OS

Molecular Weight

220.21 g/mol

IUPAC Name

1,1,1-trifluoro-3-phenylsulfanylpropan-2-one

InChI

InChI=1S/C9H7F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

XIVIGZPICMJRLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C(F)(F)F

Origin of Product

United States

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